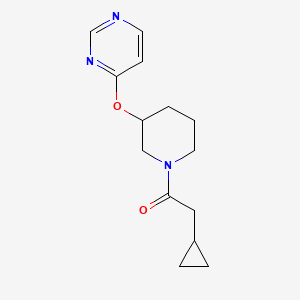

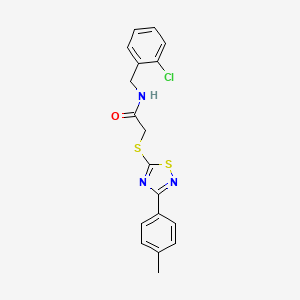

![molecular formula C15H19ClN2O3 B2655661 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 551909-20-7](/img/structure/B2655661.png)

5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .Scientific Research Applications

Antiviral Research

5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid has shown potential in antiviral research. Compounds with similar structures have been studied for their ability to inhibit viral replication, particularly in the context of viruses like the tobacco mosaic virus (TMV). These studies often focus on the synthesis of derivatives that can enhance antiviral activity .

Antibacterial Activity

This compound is also of interest in antibacterial research. Piperazine derivatives, including those similar to 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid, have been evaluated for their antibacterial properties. These studies typically involve testing against various bacterial strains to determine efficacy and potential as antibacterial agents .

Antifungal Applications

Research has explored the antifungal properties of piperazine derivatives. Compounds like 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid are tested against different fungal species to assess their potential as antifungal agents. These studies are crucial for developing new treatments for fungal infections .

Anticancer Research

The compound has been investigated for its potential in anticancer research. Piperazine derivatives are known for their ability to interfere with cancer cell growth and proliferation. Studies often focus on synthesizing new derivatives and evaluating their cytotoxic effects on various cancer cell lines .

Neuroprotective Effects

Research into neuroprotective effects is another significant application. Compounds similar to 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid have been studied for their potential to protect neurons from damage, which is relevant in the context of neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Anti-inflammatory Properties

The anti-inflammatory properties of piperazine derivatives are also a key area of research. Studies often involve evaluating the ability of these compounds to reduce inflammation in various models, which can be beneficial for treating inflammatory diseases .

Antipsychotic and Antidepressant Research

Piperazine derivatives, including those similar to 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid, have been explored for their potential as antipsychotic and antidepressant agents. These studies focus on the compounds’ effects on neurotransmitter systems and their potential therapeutic benefits for mental health disorders .

Antiparasitic Applications

Finally, the compound has potential applications in antiparasitic research. Piperazine derivatives are known for their activity against various parasites, and research often involves synthesizing new compounds and testing their efficacy against parasitic infections .

Mechanism of Action

properties

IUPAC Name |

5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c16-12-3-1-4-13(11-12)17-7-9-18(10-8-17)14(19)5-2-6-15(20)21/h1,3-4,11H,2,5-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHIYKFBLHNKCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2655580.png)

![N-(3-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2655581.png)

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2655582.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2655587.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B2655593.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-Cyclopropyl-6-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2655597.png)

![N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2655598.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2655600.png)